molecular formula C11H15N3O2 B294099 N-[3-(acetylamino)propyl]nicotinamide

N-[3-(acetylamino)propyl]nicotinamide

Cat. No.: B294099
M. Wt: 221.26 g/mol
InChI Key: NISNSPSSLFMXGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(Acetylamino)propyl]nicotinamide is a nicotinamide derivative featuring a 3-(acetylamino)propyl substituent attached to the nitrogen atom of the nicotinamide moiety. This compound is likely utilized as an intermediate in medicinal chemistry for developing receptor-targeted agents, given the pharmacological relevance of nicotinamide derivatives in modulating enzymes and receptors such as melanin-concentrating hormone receptor 1 (MCHR1) .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

N-(3-acetamidopropyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-9(15)13-6-3-7-14-11(16)10-4-2-5-12-8-10/h2,4-5,8H,3,6-7H2,1H3,(H,13,15)(H,14,16)

InChI Key

NISNSPSSLFMXGY-UHFFFAOYSA-N

SMILES

CC(=O)NCCCNC(=O)C1=CN=CC=C1

Canonical SMILES

CC(=O)NCCCNC(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

SNAP-7941 and FE@SNAP

  • Structure: SNAP-7941 contains a 3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl group, while FE@SNAP incorporates a fluoroethyl modification. Both feature extended hydrophobic substituents compared to N-[3-(acetylamino)propyl]nicotinamide.
  • Activity : SNAP-7941 is a potent MCHR1 antagonist (IC₅₀ ~10 nM), with FE@SNAP showing improved blood-brain barrier penetration due to fluorine’s lipophilicity-enhancing effects .
  • Key Difference : The target compound lacks the piperidinyl-phenyl motif, likely reducing receptor affinity but improving synthetic accessibility.

Nicotinic Acid Derivatives

5-(3-Acetamidopropyl)-nicotinic Acid (6)

  • Structure : The acetamidopropyl group is attached to the 5-position of nicotinic acid, contrasting with the nitrogen-bound substituent in the target compound.
  • Synthesis: Synthesized via Sonogashira coupling followed by hydrogenation and saponification .
  • Implication : Positional differences alter electronic properties and binding interactions, making 6 more acidic (carboxylic acid vs. amide).

5-(3-Aminopropyl)-nicotinic Acid (12)

  • Structure : Replaces the acetyl group with a primary amine, increasing basicity.
  • Application : Serves as a precursor for further functionalization, highlighting the target compound’s stability advantage (acetylated amine resists metabolic oxidation) .

Indole-Based Derivatives (13c, 13d, 13e)

  • Structure: Feature fluorinated benzamide and indole cores with piperazinyl-acetylamino side chains.

Alkylamine-Substituted Analogs

N-[3-(Dimethylamino)propyl]acetamide

  • Structure: Substitutes acetylamino with dimethylamino, increasing basicity (pKa ~8–9).
  • Physicochemical Impact : Higher water solubility at acidic pH but reduced metabolic stability compared to the target compound .

N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide

  • Structure: Extends the alkyl chain with a dimethylamino-propylamino group, enhancing molecular weight (MW ~322 g/mol) and cationic character.
  • Use Case : Likely explored for nucleic acid delivery or ion channel modulation due to polyamine-like structure .

Comparative Data Table

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Synthesis Highlights Reference
This compound Nicotinamide + 3-(acetylamino)propyl ~251 Intermediate/MCHR1 precursor Coupling/hydrogenation inferred
SNAP-7941 Piperidinyl-phenyl-acetylamino propyl ~600 (estimated) MCHR1 antagonist (IC₅₀ ~10 nM) Multi-step with piperidinyl
5-(3-Acetamidopropyl)-nicotinic acid (6) Nicotinic acid + 5-position substituent ~238 Synthetic intermediate Sonogashira coupling, saponification
N-[3-(Dimethylamino)propyl]acetamide Dimethylamino propyl acetamide ~144 Physicochemical studies Standard amide synthesis
Indole derivative 13c Fluorobenzamide + indole-piperazinyl ~590 (estimated) Not specified (receptor-targeted) Alkylation of indole precursors

Key Research Findings

  • Substituent Position : Nitrogen-bound groups (target compound) vs. ring-bound groups (compound 6) dramatically alter solubility and target engagement.
  • Fluorine Effects: FE@SNAP’s fluoroethyl group enhances CNS penetration compared to non-fluorinated analogs .
  • Metabolic Stability : Acetylation in the target compound reduces oxidative metabolism relative to primary amines (e.g., compound 12) .

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